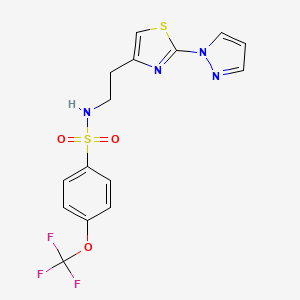

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F3N4O3S2 and its molecular weight is 418.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of pyrazole and thiazole moieties linked by an ethylene bridge to a trifluoromethoxy group on a benzenesulfonamide backbone. This structural complexity is believed to contribute to its diverse biological effects.

| Property | Details |

|---|---|

| Molecular Formula | C16H17F3N4O2S |

| Molecular Weight | 396.39 g/mol |

| Key Functional Groups | Pyrazole, Thiazole, Sulfonamide |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer cell proliferation. Research indicates that compounds with similar structures often demonstrate inhibitory effects on various kinases involved in tumor growth, such as:

- BRAF(V600E) : A common mutation in melanoma.

- EGFR : Epidermal Growth Factor Receptor, implicated in various cancers.

- Aurora-A Kinase : Involved in cell division.

Molecular docking studies suggest that this compound may effectively bind to targets like c-Met and VEGFR-2 , inhibiting their activity and thus reducing tumor cell proliferation .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 0.75 | Lung cancer |

| MCF-7 | 1.20 | Breast cancer |

| HeLa | 0.95 | Cervical cancer |

The compound's ability to inhibit specific signaling pathways related to tumor growth is a focal point of ongoing research.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as some fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Moderate antifungal activity |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls .

- Antimicrobial Assessment : In vitro studies reported in Antimicrobial Agents and Chemotherapy revealed that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential utility as an antibiotic agent .

- SAR Analysis : Structure-activity relationship studies have indicated that modifications to the trifluoromethoxy group can enhance the biological activity of the compound, providing insights for future drug design .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 20 |

These results indicate its potential as an effective antimicrobial agent, comparable to standard antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that it may inhibit key oncogenic pathways by targeting kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR.

Case Studies

Research has indicated that certain derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through several assays. Compounds with similar thiazole structures have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes:

- Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, indicating potential applications in treating gout or hyperuricemia.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Análisis De Reacciones Químicas

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via cyclization of diketones with phenylhydrazine derivatives. For example:

-

Diketone preparation : Ethyl trifluoroacetate reacts with substituted acetophenones (e.g., 4'-chloroacetophenone) in the presence of sodium methoxide to form diketones .

-

Cyclization : The diketone undergoes condensation with phenylhydrazine hydrochloride under reflux in ethanol or acetic acid, yielding pyrazole derivatives .

Reaction Example :

textEthyl trifluoroacetate + 4'-chloroacetophenone → Diketone (e.g., 4,4,4-trifluoro-1-[4'-chlorophenyl]-butane-1,3-dione) Diketone + Phenylhydrazine → Pyrazole (e.g., 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-carboxylate)

Sulfonamide Coupling

The sulfonamide group is introduced via nucleophilic substitution or amide bond formation:

-

Sulfonylation : 4-(trifluoromethoxy)benzenesulfonyl chloride reacts with amines (e.g., ethylamine) in basic conditions (e.g., NaHCO₃) to form sulfonamides.

-

Ethylation : The ethyl group in the target compound may derive from alkylation of a primary amine.

Reaction Example :

text4-(Trifluoromethoxy)benzenesulfonyl chloride + Ethylamine → N-Ethyl-4-(trifluoromethoxy)benzenesulfonamide

Analytical Characterization and Reaction Monitoring

The synthesis and purity of the compound are validated using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR : Identifies aromatic protons, coupling patterns, and functional groups (e.g., sulfonamide NH₂).

-

13C NMR : Confirms carbonyl carbons, aromatic carbons, and fluorine coupling (e.g., trifluoromethoxy group) .

Mass Spectrometry (MS)

-

High-Resolution MS (HRMS) : Verifies molecular weight and isotopic distribution (e.g., m/z = 445.48 for analogous sulfonamides).

Infrared (IR) Spectroscopy

-

Key Absorption Bands : S-O stretching (1200–1300 cm⁻¹), C=O (1700–1750 cm⁻¹), and N-H bending (1600–1650 cm⁻¹).

Reaction Conditions and Optimization

Stability and Reactivity Considerations

-

pH Sensitivity : Sulfonamides are prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled reactions.

-

Temperature Control : Pyrazole and thiazole formation often require reflux conditions, but excessive heat may induce side reactions .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred for sulfonamide coupling to enhance nucleophilicity.

Research Findings from Analogous Compounds

Propiedades

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O3S2/c16-15(17,18)25-12-2-4-13(5-3-12)27(23,24)20-8-6-11-10-26-14(21-11)22-9-1-7-19-22/h1-5,7,9-10,20H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCOBZQENLUTLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.